molecular formula C28H44N4O6S B561307 Dansyl-DL-aspartic acid DI(cyclohexylamm CAS No. 102783-64-2

Dansyl-DL-aspartic acid DI(cyclohexylamm

Cat. No.: B561307
CAS No.: 102783-64-2
M. Wt: 564.742
InChI Key: LANKQSXUDGQIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dansyl-DL-aspartic acid DI(cyclohexylamm) is a chemical compound with the molecular formula C16H18N2O6S1 and a molecular weight of 564.74 . . This compound is notable for its use in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Dansyl-DL-aspartic acid DI(cyclohexylamm) involves several steps:

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Dansyl-DL-aspartic acid DI(cyclohexylamm) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dansyl-DL-aspartic acid DI(cyclohexylamm) is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Dansyl-DL-aspartic acid DI(cyclohexylamm) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Dansyl-DL-aspartic acid DI(cyclohexylamm) can be compared with other similar compounds, such as:

The uniqueness of this compound) lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets.

Properties

IUPAC Name

cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S.2C6H13N/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20;2*7-6-4-2-1-3-5-6/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22);2*6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANKQSXUDGQIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745500
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]aspartic acid--cyclohexanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-64-2
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]aspartic acid--cyclohexanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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